N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as FPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. FPB belongs to the class of benzamide derivatives and has been shown to possess a range of biological activities, including anti-inflammatory and analgesic effects.
Wissenschaftliche Forschungsanwendungen
Serotonin Receptors and Alzheimer's Disease
Research involving derivatives similar to N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide focuses on their potential application in imaging and therapy for neurological conditions. For instance, derivatives have been used as molecular imaging probes for quantifying serotonin 1A (5-HT1A) receptor densities in the living brains of Alzheimer's disease patients. This application highlights the compound's relevance in studying and potentially treating neurological diseases by enabling the visualization of changes in receptor densities, which are indicative of disease progression or the efficacy of therapeutic interventions (Kepe et al., 2006).
Orexin Receptor Antagonism for Insomnia
Another area of application involves the compound's structural analogs, which have been investigated for their potential in treating sleep disorders such as insomnia. Specifically, compounds acting as orexin receptor antagonists, sharing a similar structural framework, have been studied for their disposition, metabolism, and pharmacokinetic profiles in humans, underscoring their development for clinical use in sleep management (Renzulli et al., 2011).
Anti-Acetylcholinesterase Activity
Further research into structurally related piperidine derivatives has revealed significant anti-acetylcholinesterase (AChE) activity, proposing their utility in designing antidementia agents. These findings are crucial for developing new treatments for dementia and Alzheimer's disease, showcasing the compound's potential in contributing to the pharmaceutical arsenal against these conditions (Sugimoto et al., 1990).
Antipsychotic Potential
Investigations into 2-phenylpyrroles, as conformationally restricted benzamide analogues, have opened avenues for developing new classes of antipsychotics. This research suggests that compounds structurally related to this compound may possess dopamine antagonistic activity, offering potential for treating psychiatric disorders with fewer side effects compared to existing treatments (van Wijngaarden et al., 1987).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-16-6-2-3-7-17(16)20-18(22)14-8-10-15(11-9-14)25(23,24)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADDNNYOZKYYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.